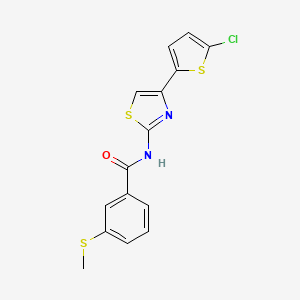![molecular formula C14H17BrClNO2 B3017531 tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate CAS No. 2322043-50-3](/img/structure/B3017531.png)
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Enantioselective Synthesis of Carbocyclic Analogues : The compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, offering insights into the structural properties relevant to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Role in Diels-Alder Reactions : It is used in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting its utility in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).
Preparation of Spirocyclopropanated Analogues : The compound was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating its applications in the development of agricultural chemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Rhodium-Catalyzed Enantioselective Addition : It plays a role in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, illustrating its importance in catalytic processes and enantioselective synthesis (Storgaard & Ellman, 2009).
Hydrogen and Halogen Bonding Studies : The compound is part of a study on isomorphous crystal structures and the simultaneous hydrogen and halogen bonds on carbonyl groups, contributing to the understanding of molecular interactions (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(6-7-14)9-4-5-10(15)11(16)8-9/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWQBNAFWBGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)




![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)
![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

